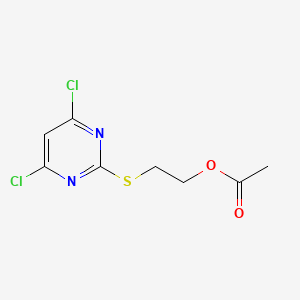![molecular formula C14H17N5O2 B12921586 5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione CAS No. 78422-90-9](/img/structure/B12921586.png)
5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione is a complex heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrimidine ring system, which is a common motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, including 5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione, typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method involves the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimido[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halides, amines, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
科学研究应用
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, antioxidant, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in studies involving enzyme inhibition, particularly phosphodiesterase and dihydrofolate reductase.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione involves its interaction with various molecular targets. It is known to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play crucial roles in cellular processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: These are isomeric compounds with a different arrangement of nitrogen atoms in the ring system but similar biological properties.
Uniqueness
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group and fused ring system contribute to its high potency and selectivity in enzyme inhibition.
属性
CAS 编号 |
78422-90-9 |
|---|---|
分子式 |
C14H17N5O2 |
分子量 |
287.32 g/mol |
IUPAC 名称 |
2-(dimethylamino)-5,7-dimethyl-1,5,7,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,8,11,13-tetraene-4,6-dione |
InChI |
InChI=1S/C14H17N5O2/c1-16(2)12-10-11(15-9-7-5-6-8-19(9)12)17(3)14(21)18(4)13(10)20/h5-9H,1-4H3 |
InChI 键 |
WNTMIDUCIYOJNT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC3C=CC=CN3C(=C2C(=O)N(C1=O)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


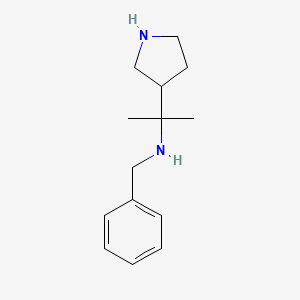
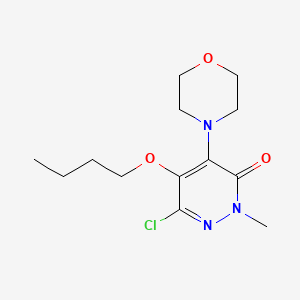

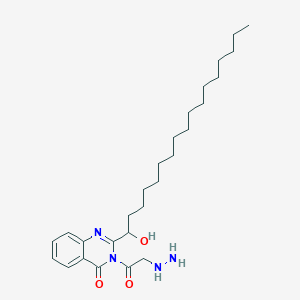
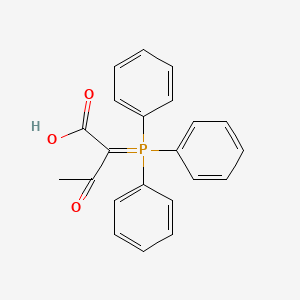
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
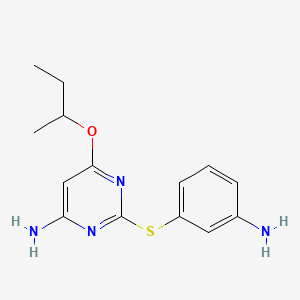
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)
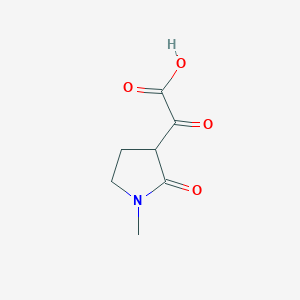
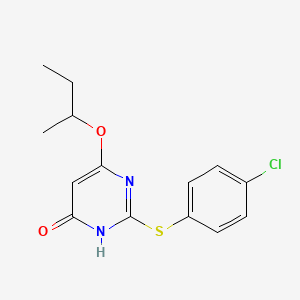
![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)
